

# BN-82451 Dihydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BN-82451 dihydrochloride

Cat. No.: B1667339 Get Quote

CAS Number: 663172-95-0

This technical guide provides an in-depth overview of **BN-82451 dihydrochloride**, a multitargeting neuroprotective agent. The information is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its core pharmacological properties, mechanism of action, and experimental data.

**Core Compound Details** 

| Property            | Value                                                                            |
|---------------------|----------------------------------------------------------------------------------|
| IUPAC Name          | 4-[2-(aminomethyl)-1,3-thiazol-4-yl]-2,6-di-tert-<br>butylphenol;dihydrochloride |
| Molecular Formula   | C18H28Cl2N2OS                                                                    |
| Molecular Weight    | 391.4 g/mol                                                                      |
| Synonyms            | BN-82451 2HCl, BN-82451B 2HCl                                                    |
| Physical Appearance | Solid powder                                                                     |
| Solubility          | Soluble in DMSO                                                                  |

#### **Mechanism of Action**



BN-82451 is a hybrid molecule with a multifaceted mechanism of action that confers its neuroprotective and anti-inflammatory effects.[1][2] Its activity is not limited to a single target but rather engages several pathways implicated in neuronal damage and death.[1][2]

The primary mechanisms of action of BN-82451 include:

- Cyclooxygenase (COX) Inhibition: BN-82451 is a dual inhibitor of both COX-1 and COX-2 enzymes.[3] This inhibition is largely responsible for its anti-inflammatory properties.[1][2]
   While it is known to be a dual inhibitor, specific IC50 values for each enzyme are not readily available in public literature.
- Sodium Channel Blockade: The compound exhibits sodium channel blocking activity, which contributes to its neuroprotective effects by preventing excitotoxicity.[1][2]
- Antioxidant Properties: BN-82451 possesses antioxidant capabilities, helping to mitigate
  oxidative stress, a key factor in the pathogenesis of many neurodegenerative diseases.[1][2]
   [4]
- Mitochondrial Protection: It acts as a mitochondrial protective agent, which is crucial for maintaining cellular energy homeostasis and preventing apoptosis.[1][2]

This multi-pronged approach allows BN-82451 to address the complex pathology of neurodegenerative disorders through simultaneous modulation of inflammation, excitotoxicity, oxidative stress, and mitochondrial dysfunction.[1][2]

## Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by BN-82451 and a general workflow for its investigation.





Click to download full resolution via product page

Figure 1. Inhibition of the Cyclooxygenase Pathway by BN-82451.



Click to download full resolution via product page

Figure 2. Multi-Target Mechanism of BN-82451 Leading to Neuroprotection.

## **Pharmacological Data**

While specific IC50 values for COX-1 and COX-2 inhibition are not publicly available, the neuroprotective and anti-inflammatory properties of BN-82451 have been demonstrated in various preclinical models.

Table 1: Preclinical Efficacy of BN-82451 and its Base (IRC-082451)



| Disease Model           | Animal Model                           | Key Findings                                                                                                                                                                                                                                       |
|-------------------------|----------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Huntington's Disease    | R6/2 Transgenic Mice                   | Oral administration of BN-82451 led to a significant improvement in motor performance and a 15% increase in survival. It also reduced gross brain atrophy, neuronal atrophy, and the number of neuronal intranuclear inclusions.[4]                |
| Parkinson's Disease     | MPTP-treated Primates                  | The base form, IRC-082451, showed a dose-dependent reduction in L-DOPA-induced dyskinesias. A 5 mg/kg dose resulted in a significant 43% reduction in the total number of dyskinesias without negatively impacting spontaneous locomotor activity. |
| General Neuroprotection | Various in vitro and in vivo<br>models | BN-82451 has demonstrated significant neuroprotective effects in models of cerebral ischemia and amyotrophic lateral sclerosis.[1][2]                                                                                                              |

# **Experimental Protocols**

Detailed experimental protocols for BN-82451 are not extensively published. However, based on the literature, the following methodologies are relevant for studying its activity.

In Vivo Administration (Mouse Model of Huntington's Disease):

 Compound Preparation: BN-82451 can be administered orally. The specific vehicle and concentration would need to be optimized for the study design.



- Dosing Regimen: In the R6/2 transgenic mouse model, a specific oral dosing regimen was followed, which would be detailed in the primary literature.[4]
- Behavioral Assessment: Motor performance can be assessed using standardized tests such as the rotarod test.
- Histological Analysis: Post-mortem brain tissue analysis can be performed to assess for changes in brain atrophy, neuronal cell size, and the presence of intranuclear inclusions.[4]

In Vivo Administration (Primate Model of Parkinson's Disease):

- Compound: The base form, IRC-082451, was used in these studies.
- Dosing: Acute and sub-chronic treatment regimens with varying doses (e.g., 2.5, 5, and 10 mg/kg) can be tested.
- Assessment of Dyskinesia: L-DOPA-induced dyskinesias can be quantified by analyzing video recordings of the animals using specialized software.
- Locomotor Activity: Spontaneous locomotor activity can be measured to assess any impact
  of the compound on normal movement.

### **Clinical Trial Information**

A Phase 2a clinical trial (NCT02231580) was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of BN-82451B in male patients with Huntington's Disease.

Table 2: Overview of Clinical Trial NCT02231580



| Parameter          | Details                                                                                                                                                                                                   |
|--------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Study Title        | A Dose Escalation, Proof of Concept, Phase IIa<br>Study to Investigate the Safety and Tolerability,<br>the Pharmacokinetic and the Pharmacodynamic<br>of BN82451 in Male Huntington's Disease<br>Patients |
| Condition          | Huntington's Disease                                                                                                                                                                                      |
| Intervention       | BN-82451B administered orally in capsule form at doses of 40 mg, 60 mg, or 80 mg twice daily for 28 days, compared to a placebo.                                                                          |
| Primary Outcome    | To investigate the safety and tolerability of BN-82451B.                                                                                                                                                  |
| Secondary Outcomes | Assessment of pharmacokinetics and pharmacodynamics, including effects on quantitative motor (Q-Motor) measures.                                                                                          |

#### Conclusion

**BN-82451 dihydrochloride** is a promising neuroprotective agent with a unique multitargeting mechanism of action. Its ability to concurrently address inflammation, excitotoxicity, oxidative stress, and mitochondrial dysfunction makes it a compelling candidate for the treatment of complex neurodegenerative disorders like Huntington's and Parkinson's diseases. While further research is needed to fully elucidate its clinical potential and to quantify its inhibitory potency against specific targets like COX-1 and COX-2, the existing preclinical and early clinical data provide a strong rationale for its continued investigation. This guide serves as a foundational resource for researchers aiming to explore the therapeutic applications of BN-82451.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. amsbio.com [amsbio.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. BN-82451 HCl | TargetMol [targetmol.com]
- 4. BN-82451 dihydrochloride | C18H28Cl2N2OS | CID 10249864 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [BN-82451 Dihydrochloride: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667339#bn-82451-dihydrochloride-cas-number]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com